2-Amino-4-nitro-5-methoxybenzoic Acid
Overview
Description
2-Amino-4-nitro-5-methoxybenzoic acid is an aromatic organic compound with the chemical formula C₈H₈N₂O₅ and a molecular weight of 212.16 g/mol This compound is known for its unique structural features, which include an amino group, a nitro group, and a methoxy group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-4-nitro-5-methoxybenzoic acid typically involves the amination of 2-methoxy-5-nitrobenzoic acid . The reaction conditions often include the use of an inert atmosphere and controlled temperature to ensure the desired product’s purity and yield.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-nitro-5-methoxybenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The amino group can be oxidized to a nitroso or nitro group under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Oxidation: Potassium permanganate in an acidic medium.
Major Products:
Reduction: 2,4-Diamino-5-methoxybenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Oxidation: 2-Nitro-4-nitroso-5-methoxybenzoic acid.
Scientific Research Applications
2-Amino-4-nitro-5-methoxybenzoic acid has several applications in scientific research:
Biology: It is used in the study of enzyme interactions and as a substrate in biochemical assays.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-amino-4-nitro-5-methoxybenzoic acid is primarily determined by its functional groups. The amino group can participate in hydrogen bonding and nucleophilic reactions, while the nitro group can undergo reduction and oxidation reactions. These interactions can affect molecular targets such as enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
2-Amino-5-methoxybenzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Amino-2-methoxy-5-nitrobenzoic acid: Similar structure but different positioning of functional groups, leading to different reactivity and applications.
3-Methoxy-4-nitrobenzoic acid: Lacks the amino group, affecting its ability to participate in nucleophilic reactions.
Uniqueness: 2-Amino-4-nitro-5-methoxybenzoic acid’s combination of amino, nitro, and methoxy groups makes it uniquely versatile for various chemical transformations and applications in research and industry.
Properties
IUPAC Name |
2-amino-5-methoxy-4-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O5/c1-15-7-2-4(8(11)12)5(9)3-6(7)10(13)14/h2-3H,9H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGOTDAQMBDEOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30611724 | |
Record name | 2-Amino-5-methoxy-4-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30611724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
196194-99-7 | |
Record name | 2-Amino-5-methoxy-4-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30611724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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